8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by the presence of a butylsulfanyl group, a methyl group, and a methylbenzyl group attached to the purine core. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, including the introduction of the butylsulfanyl, methyl, and methylbenzyl groups to the purine core. The synthetic route may involve:
Alkylation: Introduction of the butylsulfanyl group through an alkylation reaction using butylthiol and a suitable alkylating agent.
Methylation: Introduction of the methyl group using methyl iodide or a similar methylating agent.
Benzylation: Introduction of the methylbenzyl group through a benzylation reaction using 3-methylbenzyl chloride and a base.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the selectivity and efficiency of the reactions is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the purine core or the attached groups.
Substitution: Nucleophilic substitution reactions can occur at the purine core or the attached groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modifying the structure or function of nucleic acids.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate various biological processes.
Comparison with Similar Compounds
Similar Compounds
8-(butylsulfanyl)-7-(4-chlorobenzyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione: Similar structure with a chlorobenzyl group instead of a methylbenzyl group.
8-(butylsulfanyl)-3,7-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione: Similar structure with an additional methyl group.
Uniqueness
8-(butylsulfanyl)-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
8-butylsulfanyl-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-4-5-9-25-18-19-15-14(16(23)20-17(24)21(15)3)22(18)11-13-8-6-7-12(2)10-13/h6-8,10H,4-5,9,11H2,1-3H3,(H,20,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIUVMJYRRMKOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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